molecular formula C11H11N3 B13316314 2-(4-Amino-1H-indol-1-yl)propanenitrile

2-(4-Amino-1H-indol-1-yl)propanenitrile

Cat. No.: B13316314
M. Wt: 185.22 g/mol
InChI Key: SQWITNNJXRABMU-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-indol-1-yl)propanenitrile is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

The synthesis of 2-(4-Amino-1H-indol-1-yl)propanenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

2-(4-Amino-1H-indol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Comparison with Similar Compounds

2-(4-Amino-1H-indol-1-yl)propanenitrile can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

2-(4-aminoindol-1-yl)propanenitrile

InChI

InChI=1S/C11H11N3/c1-8(7-12)14-6-5-9-10(13)3-2-4-11(9)14/h2-6,8H,13H2,1H3

InChI Key

SQWITNNJXRABMU-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)N1C=CC2=C(C=CC=C21)N

Origin of Product

United States

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